molecular formula C11H15NO4S B7883329 4-(N-propylmethanesulfonamido)benzoic acid

4-(N-propylmethanesulfonamido)benzoic acid

Cat. No.: B7883329
M. Wt: 257.31 g/mol
InChI Key: CLJYSBMQLJVIFV-UHFFFAOYSA-N
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Description

4-(N-propylmethanesulfonamido)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a propylmethanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-propylmethanesulfonamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and propylamine.

    Sulfonation: Propylamine is first reacted with methanesulfonyl chloride to form N-propylmethanesulfonamide.

    Coupling Reaction: The N-propylmethanesulfonamide is then coupled with benzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(N-propylmethanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

4-(N-propylmethanesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N-propylmethanesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylmethanesulfonamido group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-methylmethanesulfonamido)benzoic acid
  • 4-(N-ethylmethanesulfonamido)benzoic acid
  • 4-(N-butylmethanesulfonamido)benzoic acid

Uniqueness

4-(N-propylmethanesulfonamido)benzoic acid is unique due to its specific propyl substitution, which can influence its physical, chemical, and biological properties. This substitution can affect solubility, reactivity, and interaction with biological targets, making it distinct from its methyl, ethyl, and butyl analogs.

Properties

IUPAC Name

4-[methylsulfonyl(propyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-8-12(17(2,15)16)10-6-4-9(5-7-10)11(13)14/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJYSBMQLJVIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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